molecular formula C19H26FNO2S B4687198 N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE

N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE

Cat. No.: B4687198
M. Wt: 351.5 g/mol
InChI Key: LASQIAQMGZFPIW-UHFFFAOYSA-N
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Description

N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound that features an adamantyl group, a fluorine atom, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantyl group. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further functionalized to introduce the propyl and fluorine groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and radical functionalization are commonly employed .

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide moiety.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl group can yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group provides structural rigidity, while the fluorine atom enhances its binding affinity to certain enzymes or receptors. This compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE stands out due to its unique combination of an adamantyl group, a fluorine atom, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FNO2S/c1-2-18(21-24(22,23)17-5-3-16(20)4-6-17)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15,18,21H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASQIAQMGZFPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE
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N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE
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N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE
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N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE
Reactant of Route 5
N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE
Reactant of Route 6
N~1~-[1-(1-ADAMANTYL)PROPYL]-4-FLUORO-1-BENZENESULFONAMIDE

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